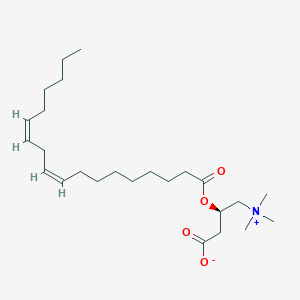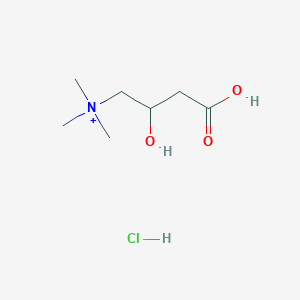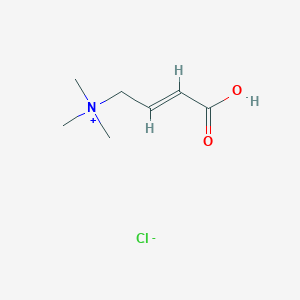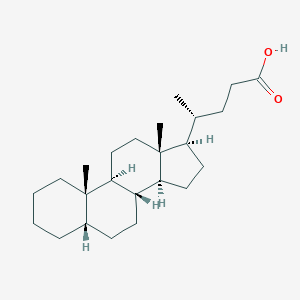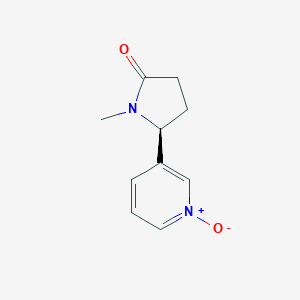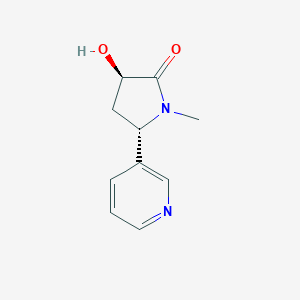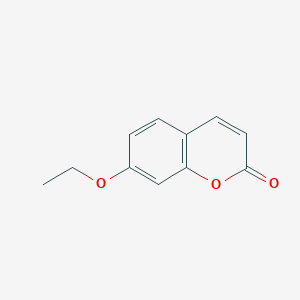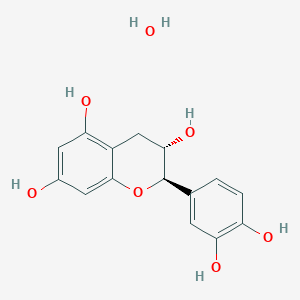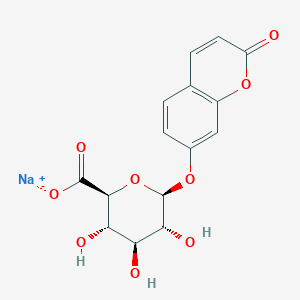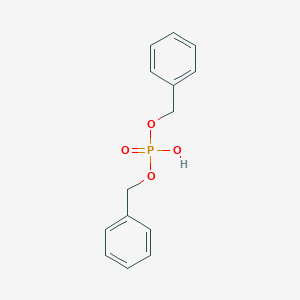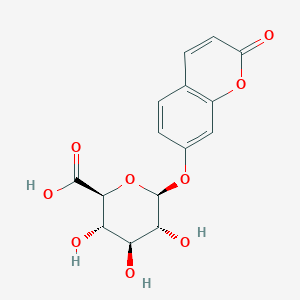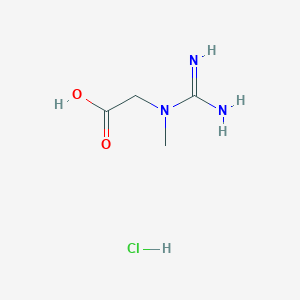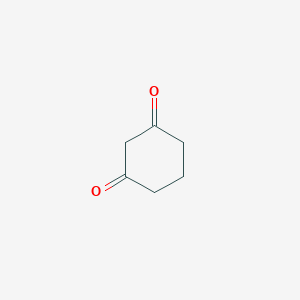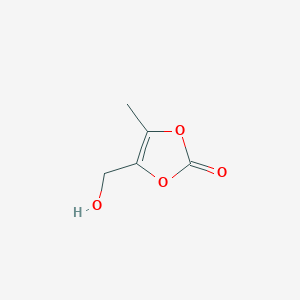
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Übersicht
Beschreibung
The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule and its molecular weight .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is usually optimized to maximize yield, minimize cost, and reduce the production of unwanted byproducts .Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other organic compounds, reactions with inorganic compounds, and reactions under different conditions of temperature and pressure .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be determined through a variety of laboratory experiments .Wissenschaftliche Forschungsanwendungen
1. Pyrolysis Kinetics of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) Resin
- Summary of Application : The Wang resin is used as the most commonly polymer supports in peptide synthesis . The pyrolysis of this resin was studied using dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .
- Methods of Application : The experimental master plots (exp-MP) model was used to describe in more detail the pyrolysis of the resin . This model assumes that the Wang resin is pyrolyzed through three parallel independent reaction steps .
- Results or Outcomes : The kinetic triplet parameters obtained in the present paper were then compared with those available in the literature . The fraction distribution analysis was performed, enabling reliable prediction of liquid products produced during the pyrolysis of the solid support of the Wang resin .
2. Soy Protein-Based Wood Adhesive Modified by Hydroxymethyl Phenol
- Summary of Application : The performance of soy-based adhesive cross-linked with hydroxymethyl phenol (HPF) was studied . This was done to explain why using phenol-formaldehyde (PF) resin improves the water resistance of soy-based adhesive .
- Methods of Application : The Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) results indicated the reaction between HPF and soy-based adhesive .
- Results or Outcomes : The soy-based adhesive cross-linked with HPF cured at a lower temperature than the adhesive without HPF . The former showed better mechanical performance and heat resistance than the latter .
3. Identification and Optimization of Pteridinone Toll-like Receptor 7 Agonists
- Summary of Application : 4-(Hydroxymethyl)tetrahydropyran is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . These can be used for the oral treatment of viral hepatitis .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
4. Thermo-Oxidative Degradation Process of Polystyrene Resin
- Summary of Application : This work examined the possibilities and limitations of model-free and model-based methods related to decrypting the kinetic complexity of multi-step thermo-oxidative degradation processes . A [4-(hydroxymethyl)phenoxymethyl] polystyrene resin was used as a testing system .
- Methods of Application : The study was monitored by thermal analysis (TGA-DTG-DTA) techniques . It was found that isoconversional methods could successfully determine the correct number of process stages and presence of multiple reactions based on derived Ea (α) profiles .
5. Thermo-Oxidative Degradation Process: Case Study of [4-(Hydroxymethyl)phenoxymethyl] Polystyrene Resin
- Summary of Application : This work examined the possibilities and limitations of model-free and model-based methods related to decrypting the kinetic complexity of multi-step thermo-oxidative degradation processes . A [4-(hydroxymethyl)phenoxymethyl] polystyrene resin was used as a testing system .
- Methods of Application : The study was monitored by thermal analysis (TGA-DTG-DTA) techniques . It was found that isoconversional methods could successfully determine the correct number of process stages and presence of multiple reactions based on derived Ea (α) profiles .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3-4(2-6)9-5(7)8-3/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQSUJXHFAXJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440953 | |
| Record name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
CAS RN |
91526-18-0 | |
| Record name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

